
3,6-Di-o-acetyl-d-glucal
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Overview
Description
3,6-Di-O-acetyl-D-glucal (CAS 63914-23-8) is a glucose derivative acetylated at the 3- and 6-hydroxyl positions. Its molecular formula is C₁₀H₁₄O₆, with a molecular weight of 230.21 g/mol . Structurally, it retains the glucal backbone (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) with acetyl groups conferring stability and modulating reactivity. This compound is synthesized via selective deacetylation of 3,4,6-tri-O-acetyl-D-glucal, often using enzymatic or chemical methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-o-acetyl-d-glucal typically involves the regioselective migration of an acetyl group from the 4th to the 6th position of 3,4-di-o-acetyl-d-glucal. This can be achieved by treating the starting material with a buffer at a pH of 8.6 to 9.5 . The 3,4-di-o-acetyl-d-glucal can be prepared in situ by enzymatic hydrolysis of peracetylated D-glycals in a buffer at a pH of 3 to 5 .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic processes to ensure high yield and purity. The use of specific enzymes allows for the selective deprotection and migration of acetyl groups, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 3,6-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the glucal ring to a single bond, forming saturated derivatives.
Substitution: Substitution reactions, particularly at the anomeric carbon, can lead to the formation of glycosides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Boron trifluoride (BF3) and palladium catalysts (PdCl2) are often employed in substitution reactions
Major Products: The major products formed from these reactions include various glycosides, esters, and other carbohydrate derivatives .
Scientific Research Applications
3,6-Di-o-acetyl-d-glucal has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Di-o-acetyl-d-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups at the 3rd and 6th positions enhance the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds. This compound can interact with various enzymes and proteins, influencing carbohydrate metabolism and other biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 3,6-Di-O-acetyl-D-glucal with structurally related acetylated glucals and glucose derivatives:
Reaction Regioselectivity and Catalytic Influence
- This compound : At pH 7.0 and 4°C, lipase-catalyzed reactions yield only 7% of this compound, with 4,6-di-O-acetyl-D-glucal (52%) being the major product. PEGylation of the catalyst (C12-aldehyde/LipC12-PEG) further reduces this compound formation to 3% , highlighting its lower regioselectivity compared to 4,6-di-O-acetyl-D-glucal .
- 3,4,6-Tri-O-acetyl-D-glucal : Undergoes Ferrier rearrangement with alcohols to form 2,3-unsaturated glycosides, a reaction less feasible with this compound due to fewer reactive sites .
Research Findings and Industrial Relevance
- Synthetic Utility : The selective deacetylation of 3,4,6-tri-O-acetyl-D-glucal to this compound is critical for WP1122 production, emphasizing its role in antiviral drug development .
- Catalyst Design : PEGylated lipases improve regioselectivity in acetylated glucal reactions, favoring 4,6-di-O-acetyl-D-glucal over this compound by 20-fold under optimized conditions .
- Isotope-Labeled Variants : TRI-O-ACETYL-D-[6-¹³C]GLUCAL (C₁₁H₁₃O₇) is used in metabolic tracing studies, leveraging its stable isotopic label for pharmacokinetic analyses .
Properties
IUPAC Name |
(4-acetyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(11)15-5-9-10(13)8(3-4-14-9)16-7(2)12/h3-4,8-10,13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKCQQJJNRDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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